2-chloro-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
2-chloro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.757 g/mol . It is characterized by a benzamide structure with a chlorine atom and a trimethylphenyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 2,4,6-trimethylaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, usually under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzamides or thiobenzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(2,4,6-trimethylphenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
- N-(2,4,6-trimethylphenyl)benzamide
- 2,4,6-trimethyl-N-(2-chlorophenyl)benzamide
Uniqueness
2-chloro-N-(2,4,6-trimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the trimethylphenyl group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
93010-74-3 |
---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-chloro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17/h4-9H,1-3H3,(H,18,19) |
InChI Key |
GGUSVCZEIJYNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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